pH-Dependent Potency and Superior pH Boost
NP10679 exhibits a 6.2-fold increase in potency when assayed at pH 6.9 (mimicking ischemic tissue) compared to pH 7.6 (physiological), a property quantified as the 'pH Boost' (IC50 at pH 7.6 / IC50 at pH 6.9). This pH Boost of 6.2-fold for NP10679 is significantly greater than the pH Boost observed for other known preclinical and clinical GluN2B-selective inhibitors, including ifenprodil and EVT-101, as directly compared in the same experimental system [1]. This enhanced pH sensitivity is a designed feature intended to maximize target engagement in the acidic penumbra of cerebral ischemia while minimizing receptor blockade in healthy brain tissue, a key differentiator from less pH-sensitive GluN2B antagonists [2].
| Evidence Dimension | pH-dependent potentiation (pH Boost) of GluN2B inhibition |
|---|---|
| Target Compound Data | pH Boost = 6.2-fold (IC50 pH 7.6 / IC50 pH 6.9) |
| Comparator Or Baseline | Other GluN2B-selective inhibitors (including ifenprodil and EVT-101): pH Boost values are lower (quantified graphically as less than 6.2-fold in the referenced figure) |
| Quantified Difference | NP10679 pH Boost (6.2-fold) exceeds that of all comparators tested (n=3 experiments each) |
| Conditions | Two-electrode voltage-clamp recordings in Xenopus oocytes expressing human GluN2B-containing NMDA receptors; pH 6.9 and pH 7.6 |
Why This Matters
This quantitative differentiation in pH Boost directly impacts the compound's intended therapeutic window and must be considered when selecting a GluN2B inhibitor for ischemia-reperfusion injury models.
- [1] Myers SJ, Ruppa KP, Wilson LJ, Tahirovic YA, Liotta DC, Traynelis SF, Dingledine RJ. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B-Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. J Pharmacol Exp Ther. 2021 Oct;379(1):41-52. PMID: 34493631. Figure 1B. View Source
- [2] Yuan H, Myers SJ, Wells G, Nicholson KL, Swanger SA, Lyuboslavsky P, Tahirovic YA, Menaldino DS, Ganesh T, Wilson LJ, Liotta DC, Snyder JP, Traynelis SF. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function Are Neuroprotective with Minimal Side Effects. Neuron. 2015 Mar 18;85(6):1305-18. PMID: 25728568. View Source
